Product packaging for Butane-1,1,1-d3(Cat. No.:CAS No. 53716-51-1)

Butane-1,1,1-d3

Cat. No.: B1611523
CAS No.: 53716-51-1
M. Wt: 61.14 g/mol
InChI Key: IJDNQMDRQITEOD-FIBGUPNXSA-N
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Description

Contextualization of Butane-1,1,1-d3 within the Landscape of Isotopic Labeling

Isotopic labeling is a fundamental technique used to track the journey of an isotope through a reaction or a system. wikipedia.org In organic chemistry, deuterium (B1214612) labeling is a common and powerful method for this purpose. This compound, with the chemical formula CD₃(CH₂)₂CH₃, is a specific example of a deuterated organic compound. sigmaaldrich.com In this molecule, the three hydrogen atoms on one of the terminal methyl groups of butane (B89635) have been replaced by deuterium atoms.

This selective labeling makes this compound a valuable probe for studying reactions involving the butane skeleton. For instance, it can be used to investigate the mechanisms of C-H bond activation at the terminal methyl group, a reaction of significant interest in catalysis and industrial chemistry. The presence of the deuterium label allows researchers to distinguish this specific methyl group from the other methylene (B1212753) and methyl groups in the molecule, providing a clear window into its chemical transformations.

This compound can also serve as a precursor in the synthesis of other specifically labeled molecules. For example, it can be used to synthesize deuterated versions of local anesthetics like procaine (B135) and tetracaine, which are valuable as internal standards in pharmacokinetic studies. pharmaffiliates.com

Table 1: Properties of this compound

Property Value
CAS Number 53716-51-1 sigmaaldrich.com
Molecular Formula C₄H₇D₃ epa.gov
Monoisotopic Mass 61.097081 g/mol epa.gov
Isotopic Purity 98 atom % D sigmaaldrich.com

| Linear Formula | CH₃(CH₂)₂CD₃ sigmaaldrich.com |

Historical Development of Deuterium as a Mechanistic Probe

The story of deuterium as a scientific tool began with its discovery in 1931 by American chemist Harold C. Urey, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbritannica.com Urey predicted that the difference in vapor pressure between molecular hydrogen (H₂) and hydrogen deuteride (B1239839) (HD) would allow for their separation by distilling liquid hydrogen. britannica.com This prediction was confirmed, and soon after, pure samples of deuterium oxide (D₂O), or heavy water, were produced. wikipedia.orgbritannica.com

It was quickly recognized that deuterium could be substituted for hydrogen in chemical reactions, and that this substitution led to a noticeable change in reaction rates. britannica.com This phenomenon, the kinetic isotope effect, became a powerful tool for investigating reaction mechanisms. By observing how the rate of a reaction changes when a specific hydrogen atom is replaced by deuterium, chemists could infer whether the bond to that hydrogen was being broken in the rate-determining step of the reaction.

Early applications of deuterium as a mechanistic probe were instrumental in establishing many of the fundamental principles of physical organic chemistry. Over the decades, the use of deuterium labeling has become more sophisticated, aided by the development of advanced analytical techniques like mass spectrometry and NMR spectroscopy, which allow for the precise determination of the location and quantity of deuterium in a molecule. researchgate.netwikipedia.org

Role of Isotopic Fidelity in Advanced Chemical Research

Isotopic fidelity refers to the accuracy and consistency of the isotopic labeling in a molecule. In advanced chemical research, particularly in fields like metabolomics and quantitative proteomics, high isotopic fidelity is crucial for obtaining reliable and interpretable results. au.dk When using isotopically labeled compounds as internal standards or tracers, it is essential that the label is stable and does not "scramble" or exchange with other atoms in the system under investigation. au.dk

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to assess isotopic fidelity. nih.gov High-resolution mass spectrometry can precisely determine the mass of a molecule, confirming the presence and number of isotopic labels. acs.orgspectroscopyonline.com NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise localization of the isotopic label. nih.gov

For example, in a study using a ¹⁵N-labeled amino acid to study a protein, mass spectrometry was used to evaluate the fidelity of the labeling. au.dk This analysis revealed that some scrambling of the ¹⁵N label occurred, but that this could be minimized by adjusting the experimental conditions. au.dk Such quality control is essential to ensure that the experimental data accurately reflects the biological processes being studied.

Scope and Objectives of Research Involving this compound

Research involving this compound primarily focuses on its utility as a labeled molecule in various chemical and biochemical investigations. The specific objectives of such research can be broadly categorized as follows:

Mechanistic Elucidation: A primary objective is to use this compound to unravel the mechanisms of chemical reactions. For instance, it can be employed to study the regioselectivity and stereoselectivity of C-H activation and functionalization reactions on alkanes. By tracking the fate of the deuterated methyl group, researchers can gain insights into the transition states and intermediates involved in these processes. Studies on the reactions of D₂ with metal nanoparticles have utilized gas-phase NMR and GC-MS to analyze the formation of partially deuterated butane, providing fundamental insights into reaction kinetics. researchgate.net

Development of Analytical Methods: this compound and other deuterated butanes can be used in the development of new analytical methods. For example, they can serve as internal standards in the quantification of butane and other volatile organic compounds in environmental or biological samples. oup.com The development of methods for the in situ generation of deuterated standards, such as producing deuterated propane (B168953) from a Grignard reagent and deuterated water, highlights the innovation in this area. oup.com

Spectroscopic Studies: The vibrational spectrum of butane and its deuterated isotopologues is of significant interest for understanding the spectroscopy of hydrocarbons in general. uci.edu Detailed analysis of the infrared (IR) and Raman spectra of compounds like this compound helps to refine theoretical models and improve the accuracy of spectral calculations, particularly for anharmonic C-H and C-D stretching vibrations. uci.edu

Synthesis of Labeled Compounds: As a building block, this compound can be used to synthesize more complex deuterated molecules. This is particularly relevant in the pharmaceutical industry, where deuterated versions of drugs are developed to improve their pharmacokinetic properties. pharmaffiliates.com

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
Butane C₄H₁₀ vedantu.com
This compound CD₃(CH₂)₂CH₃ sigmaaldrich.com
Carbon-13 ¹³C synmr.in
Chloroacetyl chloride C₂H₂Cl₂O sigmaaldrich.com
2-Chloropropionyl chloride C₃H₄Cl₂O sigmaaldrich.com
3-Chloropropionyl chloride C₃H₄Cl₂O sigmaaldrich.com
Cyclobutane C₄H₈ vedantu.com
Deuterium D or ²H wikipedia.org
Deuterium oxide D₂O
Dimethyl sulfate-¹³C₂,d₆ ¹³C₂H₀D₆O₄S sigmaaldrich.com
Hexanoic acid-1-¹³C ¹³C¹²C₅H₁₂O₂ sigmaaldrich.com
4-Hydroxybenzoic acid-α-¹³C ¹³C¹²C₆H₆O₃ sigmaaldrich.com
D-Methionine-d₃ (methyl-d₃) C₅H₈D₃NO₂S sigmaaldrich.com
Nitrogen-15 ¹⁵N synmr.in
Phenol C₆H₅OH wikipedia.org
Propane C₃H₈ oup.com
Propyl-d₇-amine C₃H₂D₇N sigmaaldrich.com
Protium (B1232500) ¹H wikipedia.org
Tetracaine C₁₅H₂₄N₂O₂ pharmaffiliates.com
Tritium T or ³H researchgate.net
1-Bromobutane-d3 C₄H₆D₃Br pharmaffiliates.com
Acetaminophen C₈H₉NO₂ sigmaaldrich.com
4-Aminophenol C₆H₇NO sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10 B1611523 Butane-1,1,1-d3 CAS No. 53716-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trideuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480406
Record name Butane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53716-51-1
Record name Butane-1,1,1-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53716-51-1
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Synthetic Methodologies for the Preparation of Butane 1,1,1 D3

Strategies for Regiospecific Deuteration at the C1 Position

Achieving regiospecific deuteration at the terminal methyl group is the cornerstone of synthesizing Butane-1,1,1-d3.

The choice of precursor is critical for the successful synthesis of this compound. A common strategy involves starting with a molecule that already contains the desired carbon skeleton and a functional group at the C1 position that can be readily converted to a trideuteromethyl group. For instance, the reduction of a carboxylic acid or its derivative at the C1 position is a viable route. Another approach is to utilize a precursor that can undergo a Grignard reaction followed by deuterolysis. nih.gov For example, a suitable alkyl halide can be converted to a Grignard reagent, which is then quenched with a deuterium (B1214612) source like deuterium oxide (D₂O). nih.gov

The synthesis of deuterated alkanes can also be achieved through the dehalogenation of appropriate alkyl halides. cdnsciencepub.com For example, 1,1,1-trichloroethane (B11378) has been used to produce ethane-1,1,1-d3 (B1605265) by dehalogenation with zinc dust in the presence of deuterium oxide. cdnsciencepub.com A similar principle could be applied to a four-carbon chain precursor. The design of the precursor must also consider potential side reactions that could lead to isotopic scrambling or the formation of undesired isomers. quora.com

Direct hydrogen-deuterium exchange (H/D exchange) reactions offer a pathway for introducing deuterium into a molecule. nih.gov These reactions typically require a catalyst to activate the C-H bonds. For terminal methyl groups, acid- or base-catalyzed exchange reactions can be employed. researchgate.netmdpi.com The CH-acidity of the protons on the methyl group can be influenced by adjacent functional groups, making exchange more feasible under certain conditions. mdpi.com

Metal-catalyzed H/D exchange is another powerful technique. nih.gov Catalysts based on metals like platinum, rhodium, or palladium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source such as D₂O. rsc.orgthieme-connect.degoogle.com The choice of catalyst and reaction conditions, including temperature and the deuterium source, are crucial for achieving high levels of deuteration at the desired position. google.com For instance, heterogeneous catalysts like Pt/C have been used for deuteration, where the degree of deuterium incorporation can be enhanced by using a fully deuterated solvent mixture. thieme-connect.de

Catalytic deuteration involves the addition of deuterium across a double or triple bond. To synthesize this compound via this method, a precursor with unsaturation at the C1 position, such as 1-butyne (B89482) or a derivative, could be used. The catalytic addition of deuterium gas (D₂) in the presence of a suitable catalyst like palladium, platinum, or nickel would lead to the formation of the deuterated alkane. kyoto-u.ac.jp

Transfer deuteration is an alternative that avoids the use of flammable deuterium gas. marquette.edumarquette.edu This technique employs a deuterium donor, such as a deuterated alcohol or silane, to transfer deuterium atoms to the substrate. marquette.edumarquette.edu Copper-catalyzed transfer hydrodeuteration has been shown to be effective for the selective deuteration of alkenes. marquette.edu For the synthesis of this compound, a precursor like 1-butene (B85601) could potentially be used in a transfer deuteration reaction designed to add three deuterium atoms to the terminal carbon.

Method Precursor Example Deuterium Source Catalyst Example Key Feature
Grignard Reaction1-HalobutaneD₂O-Forms C-D bond via deuterolysis of organometallic intermediate. nih.gov
Dehalogenation1,1,1-TrihalobutaneD₂OZincRemoves halogens and replaces with deuterium. cdnsciencepub.com
H/D ExchangeButane (B89635)D₂OPlatinum/RhodiumDirect replacement of H with D on the alkane. rsc.org
Catalytic Deuteration1-ButyneD₂PalladiumAddition of D₂ across a triple bond. kyoto-u.ac.jp
Transfer Deuteration1-ButeneDeuterated alcoholCopperSafer alternative to using D₂ gas. marquette.edumarquette.edu

Isotopic Enrichment and Purification Techniques

After synthesis, the product is often a mixture containing the desired deuterated compound along with unreacted starting materials and other isotopologues. Therefore, purification and verification of isotopic incorporation are essential steps.

Achieving high isotopic purity often requires specialized separation techniques. Chromatographic methods are particularly useful for separating isotopologues. tandfonline.com High-performance liquid chromatography (HPLC) can separate compounds based on subtle differences in their physical properties caused by isotopic substitution. doaj.orgresearchgate.net The separation is influenced by isotopic effects on properties like hydrophobicity and polarizability. doaj.org

Gas chromatography (GC) is another powerful tool for separating volatile compounds like butane and its isotopologues. edpsciences.org Gas-solid chromatography, in particular, can be effective for the separation of hydrogen isotopes and their substituted compounds. The choice of the stationary phase is critical for achieving good separation. acs.org For instance, columns with polar functional groups or aromatic rings can exhibit different interactions with deuterated and non-deuterated molecules, enabling their separation. acs.org

Technique Principle Application
High-Performance Liquid Chromatography (HPLC)Differences in intermolecular interactions due to isotopic effects. doaj.orgacs.orgSeparation of deuterated organic compounds from their non-deuterated counterparts. researchgate.net
Gas Chromatography (GC)Differences in volatility and interaction with the stationary phase. edpsciences.orgPurification of volatile deuterated alkanes. nih.gov

Once the product is purified, its identity and isotopic purity must be confirmed. Mass spectrometry (MS) is a primary tool for this purpose. The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is three units higher than that of non-deuterated butane, confirming the incorporation of three deuterium atoms. sigmaaldrich.com

Scale-Up Considerations in Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of deuterated compounds like this compound presents a unique set of challenges. nih.gov These challenges are primarily centered around cost, process efficiency, isotopic purity, and the handling of specialized materials.

Key Challenges and Strategies in Scaling-Up Deuteration:

ChallengeDescriptionMitigation Strategies
Cost of Deuterium Source The primary deuterium sources, heavy water (D₂O) and deuterium gas (D₂), are significantly more expensive than their protium (B1232500) counterparts. nih.govsynmr.in This cost can be a major barrier to large-scale production.- Develop highly efficient reactions that minimize excess reagent use.- Implement recycling protocols for the deuterium source where feasible.- Utilize cost-effective deuteration methods, such as those employing D₂O over more expensive deuterated reagents. researchgate.netoaepublish.com
Isotopic Purity Achieving high levels of deuterium incorporation (>98%) at the specific target site is crucial, especially for pharmaceutical applications. nih.gov Side reactions, H/D exchange with solvents or moisture, and catalyst-induced scrambling can lower isotopic purity. nih.gov- Optimize reaction conditions (temperature, pressure, catalyst) to maximize selectivity.- Use highly enriched deuterated reagents and anhydrous solvents.- Employ advanced purification techniques like preparative chromatography or distillation to separate desired isotopologues. nih.gov
Process Robustness & Scalability Laboratory methods are often not directly transferable to large-scale reactors. Batch synthesis methods can suffer from poor heat transfer and long reaction times, limiting production capacity. tn-sanso.co.jp- Develop continuous flow synthesis methods, which offer better control over reaction parameters, improved safety, and higher throughput. nih.govtn-sanso.co.jp- Utilize specialized high-pressure reactors (e.g., Parr reactors) for reactions requiring high pressure, such as catalytic H/D exchange. ansto.gov.au
Catalyst Efficiency & Recovery For catalytic deuteration processes, the cost, activity, selectivity, and reusability of the catalyst are critical economic factors. nih.gov- Develop robust heterogeneous catalysts that are easily separated from the reaction mixture and can be reused for multiple cycles. nih.gov- Explore air- and water-stable catalysts to simplify handling and improve process reliability on an industrial scale. nih.gov
Analytical & Quality Control Characterizing the exact location and level of deuteration requires specialized analytical techniques. Standard methods like LC/MS and NMR may be insufficient to precisely quantify isotopic purity and identify all isotopologue impurities. nih.govansto.gov.au- Employ advanced analytical methods such as high-resolution mass spectrometry (HRMS) and deuterium NMR (²H NMR) for detailed characterization. - Establish strict quality control protocols to ensure batch-to-batch consistency. nih.gov

The growing demand for deuterated compounds, particularly in the pharmaceutical industry for developing drugs with improved pharmacokinetic profiles, has spurred significant research into overcoming these scale-up hurdles. nih.gov The development of reliable, scalable, and cost-effective deuteration technologies is essential for making these valuable compounds more accessible for widespread application. nih.govgoogle.com

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect Studies Utilizing Butane 1,1,1 D3

Theoretical Foundations of Primary and Secondary Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

KIE = kH / kD

The theoretical basis for the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). mmcmodinagar.ac.in A chemical bond is not static but vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy, known as the ZPE. mmcmodinagar.ac.in The ZPE is lower for a bond to a heavier isotope (like a C-D bond) compared to a bond to a lighter isotope (a C-H bond) because the vibrational frequency is inversely related to the mass of the atoms. nju.edu.cn

For a reaction to occur, an activation energy barrier must be overcome. If the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction, the difference in ZPE between the C-H and C-D bonds in the reactant will directly impact the activation energy. Since the C-D bond has a lower ZPE, it requires more energy to reach the transition state where the bond is significantly weakened or broken. libretexts.org This results in a slower reaction rate for the deuterated compound and a KIE value greater than 1, which is termed a primary kinetic isotope effect . numberanalytics.comcore.ac.uk For C-H bond cleavage at room temperature, theoretical maximum primary KIEs are around 7, though values of 2 or more are considered strong evidence that the C-H bond is broken in the rate-limiting step. mmcmodinagar.ac.incsbsju.edu

Conversely, a secondary kinetic isotope effect (SKIE) is observed when the isotopically substituted bond is not broken or formed during the reaction. wikipedia.orgnumberanalytics.com These effects are generally much smaller than primary KIEs, typically in the range of kH/kD = 0.7–1.5. wikipedia.orgmmcmodinagar.ac.in SKIEs arise from changes in the vibrational environment of the isotopic center as the reaction proceeds, often due to a change in hybridization at a nearby atom. core.ac.uk For instance, a change from sp3 to sp2 hybridization at a carbon adjacent to the C-D bond typically results in a small, normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). wikipedia.org

Experimental Design for KIE Measurements Involving Butane-1,1,1-d3

Careful experimental design is crucial for obtaining accurate and meaningful KIE data. numberanalytics.com The use of this compound allows for the specific investigation of reactions involving the terminal methyl group of the butane (B89635) chain.

There are two primary methods for measuring the KIE for a reaction involving butane and this compound.

Parallel Experiments: In this approach, two separate reactions are run under identical conditions (concentration, temperature, pressure, catalyst loading). github.io One reaction uses standard butane (the undeuterated analogue), and the other uses this compound. The rate of each reaction is monitored over time by measuring the consumption of the reactant or the formation of the product using techniques such as gas chromatography (GC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgnumberanalytics.com The respective rate constants, kH and kD, are determined from this data, and their ratio provides the KIE. wikipedia.org The major challenge with this method is ensuring that the conditions in both experiments are perfectly identical, as small variations can significantly impact the accuracy of the final KIE value. wikipedia.orggithub.io

Competition Experiments: This method often yields more precise results by having both the deuterated and undeuterated species compete for the reagent in the same reaction vessel. epfl.ch A mixture of butane and this compound is subjected to the reaction conditions. The reaction is allowed to proceed to a certain level of conversion, and then the relative amounts of the remaining reactants or the formed products are analyzed. The KIE can be calculated from the change in the isotopic ratio of the starting materials or the isotopic composition of the products. epfl.ch This method minimizes errors arising from reproducing experimental conditions. github.io

An example of rate constant determination for alkane C-H activation by a platinum(II) complex is shown below. While this specific study did not use this compound, the methodology is directly applicable.

Table 1: Second-Order Rate Constants for Reactions of Alkanes with a Pt(II) Complex at 40 °C caltech.edu
Substratek₂ (M⁻¹ s⁻¹)knorm (per C–H bond)
Cyclopentane1.34 x 10⁻³1.34 x 10⁻⁴
Cyclohexane1.59 x 10⁻³1.33 x 10⁻⁴
n-Butane1.33 x 10⁻³1.33 x 10⁻⁴
n-Pentane1.02 x 10⁻³0.85 x 10⁻⁴

The accuracy of a KIE measurement is highly dependent on the isotopic purity of the labeled reactant, in this case, this compound. numberanalytics.comnih.gov Commercially available this compound typically has an isotopic purity of around 98 atom % D. sigmaaldrich.com This means that the sample contains small amounts of butane molecules with fewer than three deuterium (B1214612) atoms (e.g., -CHD2, -CH2D) and potentially some fully undeuterated butane.

If the isotopic enrichment is not high, the undeuterated impurity in the deuterated sample will react at the faster kH rate. nih.gov This can lead to an artificially high apparent rate constant for the deuterated sample (kD,obs), resulting in a measured KIE that is erroneously low and closer to 1. Therefore, it is essential to determine the exact isotopic composition of the starting material, often via ¹H NMR or high-resolution mass spectrometry, and to account for any isotopic impurities in the rate calculations. nih.govnih.gov For intermolecular competition experiments, the initial isotopic ratio of the reactant mixture must be known with high precision. nih.gov

Applications in Organic Reaction Mechanisms

Using this compound in KIE studies provides unambiguous insight into whether the terminal C-H bonds of butane are involved in the rate-determining step of a given transformation.

The selective functionalization of inert C-H bonds in alkanes is a significant goal in modern chemistry. nih.gov Organometallic catalysts are often employed for this purpose, and KIE studies are fundamental to understanding their mechanisms. acs.org

Consider a hypothetical reaction where a metal catalyst activates a C-H bond of butane. To determine if the cleavage of a primary C-H bond at the C1 position is the rate-limiting step, one would compare the rate of the reaction using butane with the rate using this compound.

If a large primary KIE (e.g., kH/kD ≈ 2-7) is observed, it provides strong evidence that the C1-H bond is broken in the rate-determining step of the reaction. mmcmodinagar.ac.in

If the KIE is close to 1 (e.g., kH/kD ≈ 1), it suggests that C-H bond cleavage is not the rate-determining step. The rate-limiting step could be the initial coordination of the alkane to the metal center or the final reductive elimination of the product. epfl.ch

An inverse KIE (kH/kD < 1) could indicate a pre-equilibrium step involving the C-H/C-D bond before the rate-determining step. snnu.edu.cn

In a study of methane (B114726) functionalization by a silver-carbene catalyst, different alkanes were converted to their fluorinated counterparts. acs.org While a KIE was not reported, the product distributions for propane (B168953) and n-butane provide insight into the relative reactivity of primary versus secondary C-H bonds, a question that KIE studies with selectively deuterated substrates like this compound could further clarify.

Table 2: Product Distribution in Alkane Functionalization acs.org
Alkane ReactantTotal YieldInsertion Product Ratio (Primary : Secondary/Tertiary)
Propane52%71 : 29
n-Butane65%69 : 31
Isobutane76%81 : 19

Deuterium labeling is an indispensable tool for studying the mechanisms of radical reactions. nju.edu.cnnih.gov Many radical processes, such as halogenation or oxidation, proceed via a hydrogen atom transfer (HAT) step, where a radical abstracts a hydrogen atom from the substrate to form a new radical. pearson.com

By using this compound, researchers can probe the regioselectivity and kinetics of this HAT step. For example, in the free-radical bromination of butane, abstraction can occur at either the primary (C1) or secondary (C2) carbons. Comparing the reaction of a radical initiator with butane versus this compound would reveal if the C1-H bond is broken in the rate-limiting step. A significant primary KIE would confirm the involvement of the terminal methyl group in the key HAT step. acs.orgacs.org

Furthermore, in complex radical cascades, deuterium labeling can help trace the path of hydrogen atoms and identify which C-H bonds are broken and formed throughout the reaction sequence. nih.gov This information is critical for distinguishing between competing mechanistic pathways and for the rational design of new synthetic methods.

Nucleophilic Substitution and Elimination Pathways

Nucleophilic substitution (SN) and elimination (E) reactions often compete, and elucidating the dominant pathway is crucial for predicting reaction outcomes. The use of isotopically labeled substrates like a derivative of this compound (e.g., 2-halothis compound) can help distinguish between SN1, SN2, E1, and E2 mechanisms by analyzing the resulting kinetic isotope effects.

The key lies in whether the C-H (or C-D) bond is broken in the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): A significant rate change (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. libretexts.org This is a hallmark of the E2 mechanism, where a base removes a β-hydrogen in a concerted process with the departure of the leaving group. pressbooks.pub

Secondary Kinetic Isotope Effect (SKIE): A smaller rate change (kH/kD is often close to 1) occurs when the bond to the isotope is not broken in the rate-determining step. wikipedia.org The magnitude of the SKIE can provide subtle clues about changes in hybridization or hyperconjugation at the transition state. libretexts.org SN1, SN2, and E1 reactions typically exhibit secondary isotope effects when deuterium is placed at positions not directly involved in bond cleavage in the slow step.

Distinguishing Mechanisms with this compound Derivatives

Consider the reaction of 2-bromobutane (B33332) with a strong base. By using 2-bromothis compound, the deuterium atoms are positioned at the γ-carbon, remote from the reacting centers (the α-carbon bearing the bromine and the β-carbon from which a proton is abstracted).

E2 Pathway: In an E2 reaction, a base abstracts a proton from the β-carbon (C3). Since the C-D bonds at C1 are not broken, a primary KIE would not be observed. Instead, a small secondary γ-KIE might be detected, which is typically very close to unity (kH/kD ≈ 1). To observe a primary KIE for an E2 reaction, deuterium would need to be placed at the β-position (e.g., 2-bromo-3-deuteriobutane). Studies on similar systems show that β-deuteration leads to significant primary KIEs, confirming that C-H bond breaking is part of the rate-determining step. libretexts.orgpressbooks.pub For instance, the elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its deuterated analog. pressbooks.pub

E1 Pathway: The E1 mechanism is a two-step process where the leaving group departs first to form a carbocation intermediate. princeton.edu The subsequent removal of a β-proton by a weak base is fast. As the C-H bond is not broken in the slow step, substituting hydrogen with deuterium at the β-position results in a negligible KIE (kH/kD ≈ 1). princeton.edu Therefore, the absence of a significant primary KIE helps to distinguish it from the E2 pathway.

SN2 Pathway: In an SN2 reaction, a nucleophile attacks the α-carbon in a single, concerted step. Deuteration at the α-carbon typically results in a small, inverse secondary KIE (kH/kD < 1), while β-deuteration often gives a small, normal KIE (kH/kD > 1). mdpi.com For a substrate like 2-bromothis compound, the deuterium is at the γ-position, and any observed KIE would be exceptionally small and difficult to interpret definitively for this pathway.

SN1 Pathway: Like the E1 reaction, the SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. wikipedia.org A significant α-secondary KIE (kH/kD > 1) is often observed due to the change in hybridization from sp³ to sp² at the α-carbon. wikipedia.org A β-secondary KIE is also typically observed due to hyperconjugation stabilizing the carbocation transition state. libretexts.org For 2-bromothis compound, the effect of γ-deuteration on the SN1 rate would be minimal.

The following table summarizes the expected kinetic isotope effects for reactions of deuterated butane derivatives, with data drawn from analogous systems to illustrate the principles.

Reaction PathwayDeuterium PositionIsotope Effect TypeTypical kH/kD ValueInterpretation
E2β-carbonPrimary~2-8C-H bond is broken in the rate-determining step. libretexts.org
E1β-carbonSecondary~1.0-1.15C-H bond is not broken in the rate-determining step. princeton.edu
SN2α-carbonSecondary (Inverse)~0.85-0.95Indicates a crowded, concerted transition state. mdpi.com
SN1α-carbonSecondary (Normal)~1.1-1.25Indicates sp³ to sp² rehybridization in the transition state. wikipedia.org

Solvent Isotope Effects in Reactions Mediated by this compound Related Systems

Solvent isotope effects (SIEs) are observed when a reaction's rate or equilibrium position changes upon replacing a standard solvent (like H₂O) with its deuterated counterpart (D₂O). snnu.edu.cn These effects are powerful mechanistic probes, particularly for reactions involving proton transfer or changes in solvation between the ground state and transition state.

While a deuterated alkane like this compound is not typically used as a solvent for substitution or elimination reactions due to its non-polar nature and poor solubility for common ionic reagents, the principles of SIEs are studied in "related systems" that employ deuterated protic or polar aprotic solvents. These studies provide crucial information about the role of the solvent in the reaction mechanism.

There are several ways a deuterated solvent can influence a reaction:

Direct Participation: The solvent may act as a reactant (e.g., a nucleophile or a base), leading to a primary isotope effect if a proton/deuteron transfer is involved in the rate-limiting step. libretexts.org

Equilibrium Effects: Rapid hydrogen exchange between the substrate and a deuterated protic solvent can lead to the in-situ formation of a deuterated reactant, which may then react at a different rate. snnu.edu.cn

Solvation Effects: The solvation of reactants and, more importantly, the transition state can differ between a protiated and a deuterated solvent. This change in solvation energy can alter the activation energy of the reaction, resulting in a secondary isotope effect. libretexts.org

For example, the hydrolysis of esters is approximately twice as fast in D₂O as in H₂O, an "inverse" solvent isotope effect that points to a pre-equilibrium step involving the protonation of the ester. nih.gov In contrast, reactions where a proton transfer is the rate-limiting step typically see a 2- to 3-fold decrease in rate when D₂O replaces H₂O.

The following table presents research findings on solvent isotope effects in relevant reaction types.

Reaction TypeSolvent SystemObserved k(H-solvent)/k(D-solvent)Research Finding/Interpretation
Ester Hydrolysis (Specific Acid Catalysis)H₂O vs. D₂O~0.5Inverse isotope effect suggests a pre-equilibrium protonation of the substrate before the rate-determining step. nih.gov
Hofmann EliminationH₂O vs. D₂O~0.14A large inverse isotope effect is explained by a pre-equilibrium step. nih.gov
Enzyme-Catalyzed Hydrolysis (AChE)H₂O vs. D₂O2.4Normal isotope effect indicates that proton transfer is rate-limiting in the catalytic cycle.
Solvolysis of Alkyl Halides (SN1/E1)H₂O vs. D₂OVariable (often > 1)The effect reflects changes in hydrogen bonding and solvation strength between the ground state and the transition state. libretexts.org

Advanced Spectroscopic Applications of Butane 1,1,1 D3 As a Molecular Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structure. The substitution of protium (B1232500) with deuterium (B1214612) profoundly impacts NMR spectra. Since deuterium has a different gyromagnetic ratio and a nuclear spin of I=1 (compared to I=1/2 for protium), it is observed at a different frequency and exhibits different coupling and relaxation behavior. sigmaaldrich.com This distinction is exploited in various specialized NMR experiments.

In ¹H NMR spectroscopy, the signals from protonated solvents can be overwhelmingly intense compared to the analyte signals, obscuring important structural information. nih.gov While the use of deuterated solvents is the most common solution, there are instances where samples must be analyzed in non-deuterated solvents. In such cases, solvent suppression techniques are employed to attenuate the large solvent resonance. ox.ac.ukufl.edu

Techniques like presaturation irradiate the specific frequency of the solvent peak, causing its signal to become saturated and significantly reduced in intensity. wisc.edud-nb.info The presence of a deuterated compound like Butane-1,1,1-d3 is advantageous in these experiments. As its deuterium nucleus is not detected in ¹H NMR, it can serve roles, such as an internal standard for quantification, without its own signals interfering with the analyte's spectrum or the suppression technique. docbrown.info The remaining proton signals of this compound (from the -CH₂-CH₂- groups) are simple and well-defined, appearing in a predictable region of the spectrum, which is beneficial when complex analyte spectra are being interpreted alongside solvent suppression.

Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, an internal standard with a known concentration is added to the sample.

This compound is a suitable candidate for an internal standard for several reasons:

Chemical Inertness: As an alkane, it is chemically inert and unlikely to react with most analytes.

Signal Separation: In ²H NMR, the deuterium signal of the -CD₃ group is sharp and can be easily integrated without overlap from other signals. sigmaaldrich.com In ¹H NMR, the signals from its remaining protons are in the aliphatic region, typically clear of the more complex aromatic or functional group regions of many analytes. docbrown.info

Volatility: Its volatility allows for easy removal from the sample after analysis if required.

The use of deuterium-induced isotope shifts on ¹³C NMR signals can also be a method for quantification. nih.gov By acquiring a proton- and deuterium-decoupled ¹³C NMR spectrum, the signals for different isotopologues can be resolved and integrated for quantitative analysis. nih.gov

Table 1: Properties of this compound as a Quantitative NMR Internal Standard
PropertyAdvantage in Quantitative AnalysisRelevant NMR Technique
Known number of nucleiAllows for direct molar ratio calculation. The -CD₃ group provides a single, strong signal in ²H NMR.²H NMR, ¹H NMR
Signal in a non-interfering spectral regionPrevents signal overlap with the analyte, ensuring accurate integration. sigmaaldrich.com¹H NMR, ²H NMR, ¹³C NMR
Chemically inertDoes not react with the analyte or solvent, ensuring its concentration remains constant.All NMR techniques
Soluble in common NMR solventsEnsures a homogeneous solution, which is critical for accurate quantification.All NMR techniques

Butane (B89635) exists as a mixture of conformational isomers, or "conformers," resulting from rotation around the central C2-C3 bond. The two primary conformers are the lower-energy anti form and the higher-energy gauche form. The study of the kinetics and thermodynamics of this equilibrium provides fundamental insight into molecular dynamics.

Deuterium labeling, as in this compound, offers a subtle but powerful tool for studying these dynamics. The presence of deuterium can cause small changes in the chemical shifts of nearby nuclei, known as deuterium isotope shifts. researchgate.net These shifts can be sensitive to the molecular conformation. nih.gov By analyzing the NMR spectra at various temperatures, the populations of the anti and gauche conformers can be determined. The specific labeling in this compound simplifies the complex spin-spin coupling networks found in the fully protonated molecule, making the spectra easier to interpret and allowing for a more precise analysis of the conformational equilibrium.

Vibrational Spectroscopy (IR and Raman) for Investigating Molecular Structure and Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions. The use of isotopically labeled compounds like this compound offers significant advantages in the interpretation of complex vibrational spectra.

Impact of Deuteration on Vibrational Modes and Band Assignments

The substitution of hydrogen with deuterium dramatically impacts the vibrational frequencies of a molecule. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as hydrogen, C-D bonds have a lower vibrational frequency (appear at a lower wavenumber) than the corresponding C-H bonds. libretexts.orgyoutube.com This isotopic shift is a powerful tool for assigning specific vibrational modes.

For this compound, the most significant changes in the IR and Raman spectra, compared to unlabeled butane, are observed in the modes involving the terminal methyl group.

C-H vs. C-D Stretching: The C-H stretching vibrations in butane typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum. docbrown.info In this compound, the C-D stretching modes of the -CD₃ group are shifted to a lower frequency, expected around 2100–2250 cm⁻¹. This region of the spectrum is often less congested, allowing for clearer observation of the deuterated group's vibrations.

Bending and Deformation Modes: C-H bending (scissoring, wagging, twisting) and rocking modes, which appear in the fingerprint region (below 1500 cm⁻¹), are also affected. docbrown.info The corresponding C-D deformation modes are shifted to lower wavenumbers. This helps to deconvolute complex spectra, as peaks can be definitively assigned to either the deuterated or non-deuterated parts of the molecule. uci.edu

The table below outlines the expected shifts in key vibrational modes for this compound.

Table 2. Comparison of Approximate Vibrational Frequencies (cm⁻¹) for n-Butane and this compound.

Vibrational Moden-Butane (C-H) Wavenumber (cm⁻¹)This compound (C-D) Wavenumber (cm⁻¹)Reference
Asymmetric/Symmetric CH₃/CD₃ Stretch~2960 / ~2870~2225 / ~2140 libretexts.orgdocbrown.info
Asymmetric CH₃/CD₃ Deformation~1460~1050 libretexts.orgdocbrown.info
Symmetric CH₃/CD₃ Deformation (Umbrella)~1380~1035 libretexts.orgdocbrown.info
CH₂ Stretching~2930 / ~2860~2930 / ~2860 (Unaffected) docbrown.info

Application in Monitoring Chemical Transformations

The distinct spectral signature of C-D bonds makes this compound an excellent probe for monitoring chemical transformations using IR or Raman spectroscopy. simsonpharma.com The C-D stretching and bending bands act as clean "spectroscopic windows," as they appear in regions with minimal overlap from other common organic functional groups' absorptions (e.g., C=O, C=C, O-H).

This property is particularly useful for tracking reactions that involve the deuterated part of the molecule. For instance, in a reaction where the this compound molecule undergoes a substitution, elimination, or rearrangement at or near the C1 position, the transformation can be monitored in real-time. The disappearance of the reactant's characteristic C-D absorption peaks and the simultaneous appearance of new peaks corresponding to the deuterated product can be quantitatively tracked over time. This allows for the determination of reaction kinetics and the identification of transient intermediates.

For example, in a study of a catalytic reaction involving C-H bond activation, using this compound would allow researchers to specifically monitor the activation of the terminal methyl C-D bonds. The change in intensity of the C-D vibrational bands would provide direct evidence of the reaction's progress at that specific site, an insight that would be difficult to obtain with unlabeled butane due to the overlapping signals from all C-H bonds in the molecule. nih.govrsc.org

In-depth Computational Analysis of this compound Remains a Niche Area in Theoretical Chemistry

Computational chemistry provides powerful tools to investigate the subtle yet significant effects of isotopic substitution. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to predict how the increased mass of deuterium compared to protium (a light isotope of hydrogen) influences molecular properties and reactivity. However, specific studies detailing these effects in this compound, which would provide valuable data on reaction barriers, vibrational frequencies, and isotopic fractionation, have not been prominently published.

Computational Chemistry and Theoretical Modeling of Deuterated Systems

The computational study of deuterated compounds like Butane-1,1,1-d3 hinges on modeling the impact of isotopic mass on the potential energy surface and the vibrational energy levels of the molecule.

Quantum chemical methods are fundamental to understanding the electronic structure and energy of molecules. These calculations can elucidate how the substitution of hydrogen with deuterium (B1214612) alters the zero-point vibrational energy (ZPVE), which in turn affects reaction kinetics and equilibria.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms and predicting activation energies. In the context of deuterated compounds, DFT can be employed to calculate the potential energy surface of a reaction and locate the transition state.

The primary influence of isotopic substitution on reaction barriers, as predicted by DFT, arises from differences in ZPVE between the reactant and the transition state. For a reaction involving the breaking of a C-H bond, the ZPVE of the reactant is higher than that of the corresponding C-D bond in the deuterated species. This difference in ZPVE leads to a higher activation energy for the deuterated compound, a phenomenon known as the primary kinetic isotope effect. While general principles of DFT application to kinetic isotope effects are well-documented, specific DFT studies quantifying the reaction barriers for reactions involving this compound are not found in the surveyed literature.

A hypothetical DFT study on a reaction involving C-H bond cleavage at the C1 position of butane (B89635) versus C-D bond cleavage in this compound would likely show a noticeable increase in the reaction barrier for the deuterated species. The magnitude of this effect would depend on the nature of the transition state.

Table 1: Hypothetical DFT-Calculated Reaction Barriers for a C-H/C-D Bond Cleavage Reaction

CompoundZero-Point Vibrational Energy (Reactant) (kJ/mol)Zero-Point Vibrational Energy (Transition State) (kJ/mol)Calculated Reaction Barrier (kJ/mol)
ButaneXYZ
This compoundX - ΔZPVEY - ΔZPVE'Z + (ΔZPVE - ΔZPVE')

Note: This table is illustrative and not based on actual published data for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of calculating molecular properties, including vibrational frequencies. These calculations are crucial for understanding the infrared and Raman spectra of molecules and for accurately determining the ZPVE.

Table 2: Comparison of Calculated Vibrational Frequencies for C-H and C-D Stretches (Illustrative)

Vibrational ModeButane (Calculated, cm⁻¹)This compound (Calculated, cm⁻¹)
Symmetric CH₃ stretch~2960N/A
Asymmetric CH₃ stretch~2980N/A
Symmetric CD₃ stretchN/A~2140
Asymmetric CD₃ stretchN/A~2230

Note: The frequency values are typical approximations and not from specific published calculations for this compound.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes, diffusion, and interactions with other molecules. In the context of this compound, MD simulations could provide insights into how deuteration at the methyl group affects the molecule's dynamics and its interactions in different environments.

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state. When combined with quantum chemical calculations of vibrational frequencies, TST can be used to predict kinetic isotope effects and isotopic fractionation factors.

Isotopic fractionation factors describe the partitioning of isotopes between two substances at equilibrium or the relative rates of reaction of different isotopologues. For a reaction involving this compound, TST would be used to calculate the ratio of the rate constant for the reaction of the light isotopologue (butane) to that of the heavy isotopologue (this compound). This ratio is directly related to the differences in the partition functions of the reactants and transition states, which are in turn dependent on their vibrational frequencies. While the theoretical basis is clear, specific calculations of isotopic fractionation factors for reactions involving this compound are not found in published research.

Strategic Implementations of Butane 1,1,1 D3 in Specialized Research Domains

Butane-1,1,1-d3, a stable isotope-labeled form of butane (B89635), serves as a powerful tool in various specialized research fields. Its utility stems from the mass difference between deuterium (B1214612) and protium (B1232500) (standard hydrogen), which allows for precise tracking and differentiation in complex systems without altering the fundamental chemical properties of the molecule. This strategic isotopic labeling enables detailed investigations in atmospheric sciences, materials science, and analytical chemistry.

Challenges and Future Directions in Research Involving Butane 1,1,1 D3

Methodological Advancements in High-Purity Deuterated Compound Synthesis

The synthesis of high-purity Butane-1,1,1-d3 presents a significant challenge. Traditional methods for deuterium (B1214612) incorporation often result in isotopic scrambling, leading to a mixture of isotopologues that are difficult to separate. acs.org Recent advancements have focused on developing more selective and efficient catalytic systems for hydrogen/deuterium (H/D) exchange reactions.

One promising approach involves the use of transition metal catalysts that can facilitate regioselective H/D exchange at specific C-H bonds. acs.orgnih.gov For instance, iridium and rhodium complexes have shown potential in catalyzing the deuteration of alkanes with high selectivity. acs.org The choice of catalyst, deuterium source (e.g., D2 gas, heavy water), and reaction conditions are crucial for achieving high isotopic purity. researchgate.net

Future research in this area will likely focus on the design of novel catalysts with enhanced selectivity and activity, as well as the development of more efficient purification techniques to isolate the desired isotopologue. The exploration of flow chemistry for continuous synthesis and purification could also offer a scalable and cost-effective solution for producing high-purity this compound. durham.ac.uk

Table 1: Comparison of Synthesis Methods for Deuterated Alkanes

MethodAdvantagesDisadvantagesIsotopic Purity
Catalytic H/D Exchange High selectivity possible, milder reaction conditions.Catalyst can be expensive, potential for scrambling.Moderate to High
Reduction of Halogenated Precursors Good control over deuterium position.Multi-step synthesis, use of stoichiometric deuterating agents.High
Use of Deuterated Building Blocks High isotopic purity.Limited availability and high cost of starting materials.Very High

Integration of Advanced Spectroscopic Techniques for Enhanced Mechanistic Insight

Advanced spectroscopic techniques are indispensable for characterizing this compound and elucidating its role in reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the position and extent of deuteration. libretexts.org High-resolution NMR, including 2H NMR, provides detailed information about the chemical environment of the deuterium atoms. unl.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is also crucial for studying the C-D bonds in this compound. uci.edudocbrown.info The vibrational frequencies of C-D bonds are significantly different from those of C-H bonds, allowing for their distinct identification. uci.edudocbrown.info Anharmonic calculations combined with experimental spectra can provide a detailed understanding of the vibrational modes of the molecule. uci.eduhuji.ac.ilsemanticscholar.org

Future directions in this area involve the application of more sophisticated techniques, such as multidimensional NMR and ultrafast spectroscopy, to probe the dynamics of reactions involving this compound in real-time. These methods can provide unprecedented insights into transition states and short-lived intermediates, further enhancing our understanding of reaction mechanisms.

Table 2: Spectroscopic Data for Butane (B89635) and Deuterated Butane

Spectroscopic TechniqueButane (CH3CH2CH2CH3)This compound (CD3CH2CH2CH3)
¹H NMR (Chemical Shift, ppm) ~0.9 (t, 6H), ~1.3 (m, 4H)~0.9 (t, 3H), ~1.3 (m, 4H)
¹³C NMR (Chemical Shift, ppm) ~13 (CH3), ~25 (CH2)~12 (CD3, septet), ~25 (CH2), ~13 (CH3)
IR (C-H stretch, cm⁻¹) ~2850-3000~2850-3000
IR (C-D stretch, cm⁻¹) N/A~2100-2250
Raman (C-H stretch, cm⁻¹) ~2850-3000~2850-3000
Raman (C-D stretch, cm⁻¹) N/A~2100-2250

Development of Novel Computational Approaches for Complex Isotopic Systems

Computational chemistry plays a vital role in complementing experimental studies of this compound. Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the structures, energies, and vibrational frequencies of isotopically labeled molecules. nih.govnih.gov These calculations can help in the interpretation of spectroscopic data and in predicting the kinetic isotope effects (KIEs) of reactions involving this compound. core.ac.uklibretexts.orgprinceton.edu

The accurate prediction of KIEs is particularly important for understanding reaction mechanisms. libretexts.orgprinceton.edu Computational models can be used to simulate the potential energy surfaces of reactions and to calculate the vibrational frequencies of reactants and transition states, which are essential for determining KIEs. princeton.edu

A significant challenge in this area is the development of computational methods that can accurately account for quantum mechanical effects, such as tunneling, which can be important in reactions involving hydrogen and its isotopes. Future research will focus on developing more sophisticated theoretical models and computational algorithms to improve the accuracy of KIE predictions for complex systems.

Expanding Applications of this compound in Emerging Chemical Research Fields

The unique properties of this compound make it a valuable tool in a variety of emerging research areas. In mechanistic studies, it can be used as a tracer to follow the fate of specific hydrogen atoms during a reaction. epj-conferences.orgnih.gov The kinetic isotope effect observed when a C-H bond is replaced by a C-D bond provides crucial information about the rate-determining step of a reaction. core.ac.uklibretexts.org

In catalysis research, this compound can be used to probe the mechanism of alkane activation and functionalization on catalyst surfaces. acs.orgamanote.com By studying the H/D exchange reactions between deuterated alkanes and catalyst surfaces, researchers can gain insights into the nature of the active sites and the mechanism of C-H bond cleavage. acs.org

Emerging applications for this compound and other deuterated compounds are also found in materials science, particularly in the development of deuterated polymers and organic electronics. nih.gov Deuteration can enhance the stability and performance of these materials. nih.gov Future research is expected to uncover new and innovative applications for this compound in fields such as drug discovery and development, where selective deuteration can improve the metabolic stability of drug candidates. musechem.com

Addressing Scalability and Cost-Effectiveness in Deuterated Compound Production

A major hurdle in the widespread application of this compound and other deuterated compounds is the high cost and limited scalability of their production. biofueljournal.com The synthesis of high-purity deuterated compounds often requires expensive starting materials, complex multi-step procedures, and sophisticated purification techniques. musechem.com

The exploration of alternative and more abundant deuterium sources is another important consideration. While heavy water is a common deuterium source, its production is energy-intensive. Finding more sustainable and economical ways to produce deuterium would have a significant impact on the cost of deuterated compounds. Ultimately, a combination of improved synthetic methodologies, process optimization, and the development of more efficient purification technologies will be necessary to make this compound and other deuterated compounds more accessible for a broader range of research and industrial applications. biofueljournal.combiofueljournal.com

Q & A

Q. What steps ensure the reproducibility of experiments involving this compound?

  • Methodological Answer : Provide stepwise synthesis protocols, including batch-specific purity data. Share raw spectral files (e.g., .jdx for NMR) in open-access repositories. Document deviations from published methods and justify modifications (e.g., catalyst substitution) in the discussion section .

Literature and Data Management

Q. How can researchers effectively search prior studies on this compound given variations in nomenclature?

  • Methodological Answer : Use CAS RN [1633-83-6] as a unique identifier in databases (e.g., SciFinder, Reaxys). Include synonyms (e.g., 1,1,1-Trideuteriobutane) and truncation (e.g., "Butane* AND deuter*") in search queries. Validate sources for methodological rigor, prioritizing peer-reviewed journals and avoiding non-technical platforms .

Q. How should researchers address gaps in published data on this compound’s physicochemical properties?

  • Methodological Answer : Conduct systematic property measurements (e.g., vapor pressure, solubility) using standardized ASTM/ISO protocols. Compare results with predictive models (e.g., UNIFAC for activity coefficients) and publish discrepancies as corrigenda. Collaborate with metrology institutes for certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.